Structural Analysis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
Structural Analysis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolopyridine scaffold, it serves as a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors for targeted cancer therapies.[1] The strategic placement of the bromine atom allows for further functionalization, making it a versatile building block in the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, including its physicochemical properties, synthesis, and spectroscopic characterization.
Physicochemical Properties
The fundamental properties of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 199.05 g/mol | --INVALID-LINK-- |
| IUPAC Name | 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | --INVALID-LINK-- |
| InChIKey | RJKVOWZLMOHIRM-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | C1CNC2=C1N=C(C=C2)Br | --INVALID-LINK-- |
| CAS Number | 1260671-35-9 | --INVALID-LINK-- |
Synthesis
A common synthetic route to 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves the bromination of the parent compound, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Materials:
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2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)
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48% Hydrobromic acid (24.13 g, 0.143 mol)
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Methylene chloride (260 g)
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20% Hydrogen peroxide solution (20.20 g)
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Saturated aqueous sodium bisulfite solution (60 g)
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Water (200 g)
Procedure:
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To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and methylene chloride. Stir the mixture thoroughly.
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Maintain the temperature of the reaction mixture at 25-30°C and slowly add the 20% hydrogen peroxide solution dropwise.
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After the addition is complete, neutralize the mixture with a saturated aqueous sodium bisulfite solution until the red color of the reaction solution disappears.
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Perform a liquid-liquid extraction to separate the organic and aqueous phases.
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Wash the organic phase with water.
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Remove the methylene chloride from the organic phase by evaporation to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
This procedure has been reported to yield the product in high purity (≥99% by liquid chromatography) and a yield of approximately 95.6%.
Structural Characterization
Detailed spectroscopic data for 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is not extensively published. However, data for the closely related N-methylated analog, 5-bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, provides valuable insight into the expected spectral features.
Spectroscopic Data for 5-bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
| Technique | Observed Features |
| ¹H NMR | Data available, specific shifts not detailed in the provided search results. |
| ¹³C NMR | Data available, specific shifts not detailed in the provided search results. |
| Mass Spec. | Data available, specific m/z not detailed in the provided search results. |
| IR | Data available, specific wavenumbers not detailed in the provided search results. |
Note: This data is for the N-methylated analog and should be used as a reference with the understanding that the absence of the N-methyl group in the target compound will lead to differences in the spectra.
Biological Context and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Abnormal activation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified, representative signaling pathway that is often targeted by such inhibitors.
Figure 1: A representative MAP Kinase signaling pathway often targeted by pyrrolopyridine-based inhibitors.
Experimental Workflow for Structural Analysis
The following diagram outlines a typical workflow for the comprehensive structural analysis of a synthesized compound like 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Figure 2: A standard experimental workflow for the structural elucidation of a synthesized organic compound.
Conclusion
5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a valuable heterocyclic compound with significant potential in the development of novel therapeutics. While detailed experimental data for its structural analysis is not widely available, information from closely related analogs provides a solid foundation for its characterization. The synthetic route is well-defined, and its role as a precursor for kinase inhibitors highlights its importance in medicinal chemistry. Further research to fully characterize this compound and its derivatives will undoubtedly contribute to the advancement of drug discovery.
